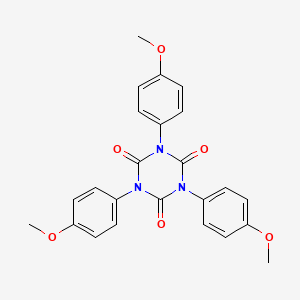

s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)-

Description

This compound belongs to the s-triazine family, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. The structure features three p-methoxyphenyl groups substituted symmetrically at the 1, 3, and 5 positions of the triazine core. The methoxy (-OCH₃) substituents introduce electron-donating effects, enhancing solubility in polar solvents compared to unsubstituted phenyl derivatives.

Properties

CAS No. |

4623-21-6 |

|---|---|

Molecular Formula |

C24H21N3O6 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C24H21N3O6/c1-31-19-10-4-16(5-11-19)25-22(28)26(17-6-12-20(32-2)13-7-17)24(30)27(23(25)29)18-8-14-21(33-3)15-9-18/h4-15H,1-3H3 |

InChI Key |

HGUXHAYZQPYABT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- typically involves the reaction of cyanuric chloride with p-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with p-methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione ()

- Substituents : Three phenyl groups.

- Molecular Weight : 357.36 g/mol (C₂₁H₁₅N₃O₃) .

- Properties :

- Applications : Primarily used as a stabilizer or intermediate in polymer chemistry.

Triglycidylisocyanurate (TGIC) ()

- Substituents : Three oxiranylmethyl (epoxide) groups.

- Molecular Formula : C₁₂H₁₅N₃O₆ .

- Properties :

- Applications : Key component in powder coatings and epoxy resins .

1,3,5-Tris(hydroxymethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione ()

- Substituents : Three hydroxymethyl (-CH₂OH) groups.

- Molecular Weight : 219.15 g/mol (C₆H₉N₃O₆) .

- Properties :

- High polarity and hydrogen-bonding capacity, enhancing water solubility.

- Used as a crosslinking agent in cellulose-based materials.

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione (Irganox 3114) ()

- Substituents : Bulky tert-butyl and hydroxybenzyl groups.

- Molecular Formula : C₄₈H₆₉N₃O₆ .

- Properties: Exceptional antioxidant activity due to radical-scavenging phenolic groups. High thermal stability, suitable for high-temperature polymer processing .

Comparative Data Table

Key Differences and Implications

- Solubility : The tris(p-methoxyphenyl) derivative likely exhibits better solubility in organic solvents than the triphenyl analog but lower than the hydroxymethyl variant .

Biological Activity

s-Triazine-2,4,6(1H,3H,5H)-trione, specifically the derivative 1,3,5-tris(p-methoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer activity and enzyme inhibition.

- Chemical Formula : C₁₂H₁₅N₃O₃

- Molecular Weight : 249.27 g/mol

- CAS Number : 1025-15-6

Anticancer Activity

Recent studies have highlighted the potential of s-Triazine derivatives in cancer treatment. The compound exhibits notable cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| A549 | 0.20 | Lung Cancer |

| MCF-7 | 1.25 | Breast Cancer |

| HeLa | 1.03 | Cervical Cancer |

| MDA-MB231 | 15.83 | Triple-Negative Breast |

| HepG2 | 12.21 | Hepatocellular Carcinoma |

These values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness is attributed to its ability to target specific cellular pathways involved in cancer progression.

The biological activity of s-Triazine derivatives involves multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as PI3K and mTOR, which are critical in cell growth and metabolism.

- Regulation of Apoptosis : Studies indicate that these compounds can modulate apoptotic pathways by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 in cancer cells .

- Enzyme Inhibition : The compound also exhibits inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), with IC50 values reported as low as 0.0061 μM .

Study on MDA-MB231 Cells

A study investigated the effects of s-Triazine derivatives on MDA-MB231 cells (a model for triple-negative breast cancer). The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound.

In Vivo Studies

In vivo studies using xenograft models showed that administration of s-Triazine derivatives significantly inhibited tumor growth compared to control groups. This suggests potential for therapeutic application in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.